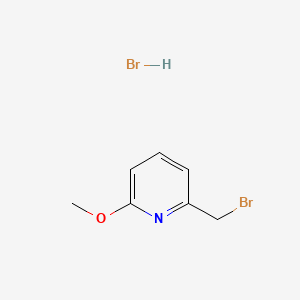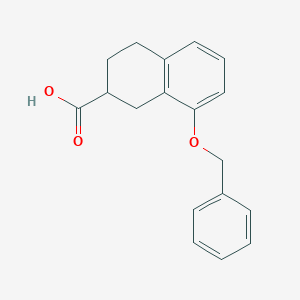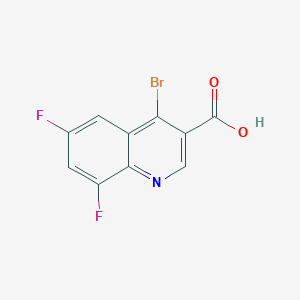
8-(Hexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family It is characterized by the presence of a hexyloxy group attached to the eighth position of the purine ring, along with three methyl groups at the first, third, and seventh positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3,7-trimethylxanthine, a common purine derivative.
Alkylation: The hexyloxy group is introduced through an alkylation reaction. This involves reacting 1,3,7-trimethylxanthine with hexyl bromide in the presence of a strong base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized purine derivatives.
Applications De Recherche Scientifique
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethylxanthine: Lacks the hexyloxy group, making it less hydrophobic.
8-(Methoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione: Contains a methoxy group instead of a hexyloxy group, resulting in different chemical properties.
Uniqueness
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
6279-38-5 |
|---|---|
Formule moléculaire |
C14H22N4O3 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
8-hexoxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O3/c1-5-6-7-8-9-21-13-15-11-10(16(13)2)12(19)18(4)14(20)17(11)3/h5-9H2,1-4H3 |
Clé InChI |
IBYWDJURAOCAJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)








![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)


![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
